molecular formula C20H26N2O9 B10768361 (E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine

Cat. No.: B10768361
M. Wt: 438.4 g/mol
InChI Key: GEWVPSJQGJBDLM-MYBAKCFCSA-N
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Description

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a butenedioic acid moiety and an ethoxypyridinyl group, linked through a methylbutenamine chain, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine typically involves multi-step organic reactions. The process begins with the preparation of the butenedioic acid derivative, followed by the introduction of the ethoxypyridinyl group through a series of substitution reactions. The final step involves the formation of the methylbutenamine chain, which is achieved through amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxypyridinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its unique chemical structure may offer advantages in drug design, particularly in targeting specific molecular pathways involved in disease processes.

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other butenedioic acid derivatives and ethoxypyridinyl-containing molecules. Examples include:

  • (E)-but-2-enedioic acid derivatives with different substituents.
  • Ethoxypyridinyl compounds with varying chain lengths and functional groups.

Uniqueness

What sets (E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of stability, reactivity, and versatility.

Properties

IUPAC Name

(E)-but-2-enedioic acid;(E)-4-(5-ethoxypyridin-3-yl)-N-methylbut-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2C4H4O4/c1-3-15-12-8-11(9-14-10-12)6-4-5-7-13-2;2*5-3(6)1-2-4(7)8/h4,6,8-10,13H,3,5,7H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b6-4+;2*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWVPSJQGJBDLM-MYBAKCFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)C=CCCNC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CN=CC(=C1)/C=C/CCNC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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